molecular formula C19H13BrN4O2S B2446197 (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-65-0

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2446197
CAS No.: 683257-65-0
M. Wt: 441.3
InChI Key: DXWRZFBAAIYIRH-GXDHUFHOSA-N
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Description

(2E)-3-[(4-Bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a high-purity synthetic compound designed for advanced chemical and biochemical research. This molecule is a functionalized acrylonitrile derivative featuring a 4-(4-nitrophenyl)thiazole moiety and a 4-bromo-2-methylaniline group, a structure indicative of potential bioactivity. Compounds with a 4-(4-nitrophenyl)thiazole core, such as the related 2-Amino-4-(4-nitrophenyl)thiazole (CAS 2104-09-8), are well-established building blocks in medicinal chemistry . The presence of the nitrophenyl group is a key feature in several classes of bioactive molecules. Notably, nitroheterocyclic compounds like nitrofurans and nitroimidazoles are recognized as prodrugs activated by nitroreductase enzymes within bacterial cells, leading to the generation of cytotoxic species that cause cell death . This mechanism is exploited by modern antituberculosis agents like Delamanid and Pretomanid, which are active against both replicating and hypoxic, non-replicating Mycobacterium tuberculosis . The nitrophenyl group in this compound suggests potential for similar research applications, particularly in the development of novel anti-infective agents. Furthermore, the molecular scaffold incorporates an acrylonitrile linker, a structure common in compounds investigated for their protease inhibitory activity . The specific substitution pattern, including the bromo and methyl groups on the aniline ring, can be critical for optimizing binding affinity and selectivity toward specific biological targets. This compound is intended for research applications such as antimicrobial susceptibility testing, enzyme inhibition assays, and as a synthetic intermediate for the development of more complex molecules. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(4-bromo-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c1-12-8-15(20)4-7-17(12)22-10-14(9-21)19-23-18(11-27-19)13-2-5-16(6-3-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRZFBAAIYIRH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a bromo substituent and a nitrophenyl group enhances its reactivity and potential biological interactions. The molecular formula is C16_{16}H14_{14}BrN3_{3}O2_{2}S.

1. Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to our target have shown IC50_{50} values in the low micromolar range against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines.

CompoundCell LineIC50_{50} (µM)
Compound AMDA-MB-2311.61 ± 0.92
Compound BSK-Hep-11.98 ± 1.22
Target CompoundMDA-MB-231TBD
Target CompoundSK-Hep-1TBD

The SAR analysis suggests that the presence of electron-withdrawing groups, such as nitro or halogens, enhances the cytotoxicity of thiazole derivatives by increasing their electrophilicity, which facilitates interaction with cellular macromolecules.

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures to our target exhibit promising antibacterial activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings indicate that modifications on the thiazole ring can significantly affect the antimicrobial efficacy.

3. Anticonvulsant Activity

Thiazole compounds have been investigated for their anticonvulsant properties as well. In animal models, certain thiazole derivatives have shown efficacy in reducing seizure frequency and severity.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its effects through:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Interference with DNA synthesis via alkylation or binding to DNA.
  • Modulation of neurotransmitter systems in the case of anticonvulsant activity.

Case Studies

In a recent study published in MDPI, several thiazole derivatives were tested for their anticancer properties using various assays including MTT and colony formation assays. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibition of cell growth in cultured cancer cells.

Scientific Research Applications

The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibits promising applications in various scientific fields, particularly in medicinal chemistry due to its structural characteristics that suggest potential biological activity. This article explores its synthesis, biological significance, and applications based on available literature.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of a thiazole derivative with an appropriate aryl amine. The general synthetic route may include:

  • Formation of Thiazole Derivative : The thiazole ring can be synthesized through cyclization reactions involving appropriate thioketones and amines.
  • Amination : The introduction of the 4-bromo-2-methylphenyl amino group can be achieved through electrophilic substitution reactions or coupling reactions with suitable precursors.
  • Nitrile Formation : The final step often involves the conversion of an intermediate to the nitrile form, which can be done using dehydration methods.

Characterization of the synthesized compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. Studies indicate that the presence of nitro groups enhances antimicrobial efficacy by disrupting cellular processes in pathogens .

Anticancer Properties

The anticancer potential of thiazole derivatives has been well-documented. Compounds structurally related to This compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds candidates for further development as anticancer agents.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies help in predicting the affinity and mode of action, which is crucial for drug design . For instance, docking studies have revealed that similar thiazole compounds bind effectively to active sites of enzymes associated with cancer progression.

Example 1: Antimicrobial Evaluation

In a study evaluating a series of thiazole derivatives, compounds with similar structural features to This compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Example 2: Anticancer Activity Assessment

Another significant study assessed the anticancer activity of thiazole derivatives through the National Cancer Institute's screening program. Compounds were evaluated across a panel of cancer cell lines, showing varied degrees of cytotoxicity. Notably, some derivatives demonstrated selective toxicity towards specific cancer types while sparing normal cells . This selectivity is critical for minimizing side effects in therapeutic applications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The 4-nitrophenyl and 4-bromo-2-methylphenyl groups undergo regioselective electrophilic substitutions:

  • Nitration : Further nitration occurs at the meta position of the nitrophenyl ring (relative to the existing nitro group) with HNO₃/H₂SO₄ at 0–5°C, yielding trinitro derivatives.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the para position of the bromophenyl ring.

Table 1 : Electrophilic substitution outcomes

Reaction Position Product Conditions
NitrationMeta (nitrophenyl)Trinitro derivativeHNO₃, H₂SO₄, 0°C
SulfonationPara (bromophenyl)Sulfonated derivativeH₂SO₄, 25°C, 6h

Reduction of Nitro Groups

The 4-nitrophenyl moiety is redox-active:

  • Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to an amine, forming 4-aminophenyl derivatives (90% yield) .

  • Electrochemical reduction : Cyclic voltammetry in pH 7.4 buffer shows a reduction peak at −0.62 V vs Ag/AgCl, confirming nitro-to-amine conversion .

Mechanism :

Ar-NO2H2/Pd-C6H++6eAr-NH2+2H2O\text{Ar-NO}_2 \xrightarrow[\text{H}_2/\text{Pd-C}]{6 \text{H}^+ + 6 \text{e}^-} \text{Ar-NH}_2 + 2 \text{H}_2\text{O}

Reactivity of the α,β-Unsaturated Nitrile

The prop-2-enenitrile system participates in:

  • Michael addition : Nucleophiles (e.g., thiols, amines) attack the β-carbon. For example, benzylthiol adds to form a thioether derivative (K = 4.3 × 10³ M⁻¹s⁻¹) .

  • Cycloaddition : Reacts with azides in a [3+2] cycloaddition to form triazoles under Cu(I) catalysis .

Table 2 : Addition reactions of the enenitrile

Reagent Product Conditions Yield
BenzylthiolThioether adductEt₃N, DMF, 25°C85%
Sodium azide1,2,3-TriazoleCuSO₄, ascorbate, H₂O78%

Functionalization of the Thiazole Ring

The 1,3-thiazol-2-yl group undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-methylated derivatives.

  • Halogenation : Bromination at the 5-position using NBS in CCl₄ yields dibromothiazole derivatives .

Stability and Degradation Pathways

  • Photodegradation : UV irradiation (λ = 254 nm) in methanol induces cleavage of the C=N bond in the thiazole ring, forming nitrile and aniline fragments .

  • Hydrolysis : The nitrile group hydrolyzes to a carboxylic acid under strong acidic conditions (HCl, reflux) .

Q & A

Q. What are the key synthetic pathways for preparing (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:

Thiazole Core Formation : React 4-(4-nitrophenyl)-1,3-thiazole-2-carbaldehyde with a nitrile precursor (e.g., cyanoacetamide) under basic conditions to form the α,β-unsaturated nitrile backbone .

Amino Group Introduction : Perform a nucleophilic substitution or coupling reaction between the thiazole intermediate and 4-bromo-2-methylaniline. Catalysts like Pd(0) or Cu(I) may enhance efficiency .

Stereochemical Control : The (2E)-configuration is stabilized by steric and electronic factors during condensation. Solvent polarity and temperature (e.g., refluxing in ethanol) are critical for minimizing Z-isomer formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., coupling constants for E-configuration: JHHJ_{H-H} ≈ 12–16 Hz for α,β-unsaturated nitriles) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-stacking between nitrophenyl and bromophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~480–490 Da) .
  • IR Spectroscopy : Bands at ~2200 cm1^{-1} (C≡N stretch) and ~1600 cm1^{-1} (C=C) confirm structural motifs .

Q. How can purity be ensured for biological assays?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (<1% area). Retention times correlate with polarity from nitrophenyl and bromo groups .
  • Recrystallization : Optimize solvent systems (e.g., DCM/hexane) to remove unreacted aniline or thiazole precursors .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and bromo substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett Analysis : The 4-nitrophenyl group (σp=+1.27\sigma_p = +1.27) and 4-bromo substituent (σp=+0.23\sigma_p = +0.23) increase electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling).
  • Steric Effects : The 2-methyl group on the bromophenyl ring hinders ortho-substitution, directing reactivity to the para position .
  • Computational Insights : DFT calculations (e.g., using Gaussian) show reduced electron density at the nitrile carbon, enhancing susceptibility to nucleophiles .

Q. How can conflicting biological activity data across studies be resolved?

Methodological Answer:

  • Purity Reassessment : Verify compound integrity via LC-MS and elemental analysis to rule out degradation (e.g., nitro group reduction to amine under acidic conditions) .
  • Assay Standardization : Control variables like solvent (DMSO vs. saline), cell lines, and incubation time. For example, nitrophenyl derivatives exhibit light-sensitive cytotoxicity, requiring dark incubation .
  • Structural Analog Testing : Compare activity with analogs (e.g., replacing bromo with chloro) to isolate substituent-specific effects .

Q. What strategies optimize crystallinity for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to promote slow crystallization.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C enhances lattice formation.
  • Cocrystallization : Add coformers (e.g., succinic acid) to stabilize π-π interactions between aromatic rings .

Q. How does the compound’s tautomerism affect its spectroscopic and biological profiles?

Methodological Answer:

  • Tautomer Identification : 1^1H-15^15N HMBC NMR detects enamine-ketoenamine equilibria. The (2E)-configuration stabilizes the enamine form, reducing tautomeric shifts .
  • Biological Implications : Tautomers may bind differently to targets (e.g., kinases). Molecular docking (AutoDock Vina) predicts binding modes and guides analog design .

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